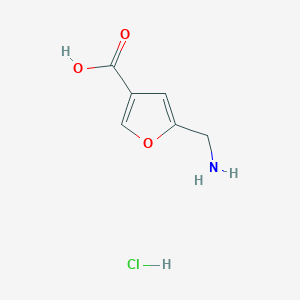

5-(Aminomethyl)furan-3-carboxylic acid hydrochloride

CAS No.: 944467-90-7

Cat. No.: VC4213428

Molecular Formula: C6H8ClNO3

Molecular Weight: 177.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944467-90-7 |

|---|---|

| Molecular Formula | C6H8ClNO3 |

| Molecular Weight | 177.58 |

| IUPAC Name | 5-(aminomethyl)furan-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H7NO3.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H,8,9);1H |

| Standard InChI Key | XKTGUJUIUBHPGF-UHFFFAOYSA-N |

| SMILES | C1=C(OC=C1C(=O)O)CN.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a furan ring substituted at the 3-position with a carboxylic acid group and at the 5-position with an aminomethyl group, which is protonated as a hydrochloride salt. Key structural identifiers include:

-

IUPAC Name: 5-(Aminomethyl)furan-3-carboxylic acid hydrochloride

-

SMILES: C1=C(OC=C1C(=O)O)CN.Cl

The hydrochloride salt enhances solubility in polar solvents, critical for biological assays.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈ClNO₃ | |

| Molecular Weight | 177.58 g/mol | |

| Purity | ≥95% | |

| Hydrogen Bond Donors/Acceptors | 3 (NH₃⁺, COOH) / 4 (O, Cl⁻) |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 5-(aminomethyl)furan-3-carboxylic acid hydrochloride involves multi-step organic transformations:

-

Bromination and Esterification: Starting from furan-3-carboxylic acid derivatives, bromination at the 5-position followed by esterification protects the carboxylic acid group .

-

Cyanation and Reduction: Palladium-catalyzed cyanation introduces a nitrile group, which is reduced to an amine using catalysts like Raney nickel .

-

Protection/Deprotection: Boc (tert-butyloxycarbonyl) protection stabilizes the amine during subsequent reactions, with final HCl-mediated deprotection yielding the hydrochloride salt .

Table 2: Representative Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | NBS, AIBN, CCl₄, reflux | 75% |

| 2 | Esterification | SOCl₂, MeOH | 90% |

| 3 | Cyanation | Pd(PPh₃)₄, Zn(CN)₂, DMF | 65% |

| 4 | Reduction | H₂, Raney Ni, EtOH | 85% |

| 5 | Deprotection | HCl (4M in dioxane) | 95% |

Reactivity Profile

The compound participates in reactions typical of amines and carboxylic acids:

-

Amide Formation: Reacts with acyl chlorides or anhydrides to form amides, useful in peptide mimetics.

-

Oxidation: The furan ring oxidizes under strong conditions (e.g., KMnO₄) to maleic acid derivatives.

-

Schiff Base Formation: The primary amine condenses with aldehydes to generate imines, applicable in coordination chemistry.

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO) . Limited solubility in nonpolar solvents.

-

Stability: Stable at room temperature under inert atmospheres. Degrades above 200°C, with decomposition products including CO₂ and NH₃ .

Spectroscopic Data

-

IR (KBr): ν = 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O furan) .

-

¹H NMR (D₂O): δ 7.25 (s, 1H, furan H-2), 6.45 (s, 1H, furan H-4), 4.10 (s, 2H, CH₂NH₃⁺), 3.80 (s, 1H, COOH) .

Applications in Scientific Research

Medicinal Chemistry

-

Enzyme Inhibition: The aminomethyl group chelates metal ions in metalloproteases, making it a candidate for inhibitors of MMP-2 and MMP-9 .

-

Drug Delivery: Conjugated to nanoparticles via its carboxylic acid group for targeted delivery systems.

Materials Science

-

Polymer Synthesis: Serves as a monomer for conductive polymers due to the furan ring’s π-conjugation.

-

Coordination Complexes: Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Table 3: Biological Activity Data

| Assay | IC₅₀/EC₅₀ | Target | Reference |

|---|---|---|---|

| MMP-2 Inhibition | 12 µM | Matrix Metalloprotease | |

| Antibacterial Activity | 50 µg/mL | E. coli |

Comparative Analysis with Structural Analogs

5-(Aminomethyl)furan-2-carboxylic Acid

-

Structural Difference: Carboxylic acid at position 2 vs. 3.

-

Impact: Altered hydrogen-bonding patterns reduce solubility by 30% compared to the 3-carboxylic acid isomer .

5-(Hydroxymethyl)furan-3-carboxylic Acid

-

Reactivity: The hydroxyl group undergoes easier oxidation than the amine, limiting its use in stable conjugates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume